
(2R,3R)-butane-2,3-diol
Overview
Description
(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
The primary target of (2R,3R)-butane-2,3-diol, also known as (R,R)-2,3-butanediol or (2R,3R)-(-)-2,3-Butanediol, is Staphylococcus aureus , a major foodborne pathogen . This bacterium leads to various diseases due to its biofilm and virulence factors .
Mode of Action
This compound interacts with its target, Staphylococcus aureus, by inhibiting the formation of biofilm and reducing the virulence of the bacterium . It significantly decreases the intracellular ATP of S. aureus cells but has few effects on pH in .
Biochemical Pathways
The compound affects the bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism . Many downregulated genes and proteins related to surface proteins were involved in biofilm formation, including clumping factor A (ClfA), iron-regulated surface determinants (IsdA, IsdB, and IsdC), fibrinogen-binding proteins (FnbA, FnbB), and serine protease .
Result of Action
The result of the action of this compound is the significant inhibition of the biofilm formation by S. aureus, leading to a collapse on the biofilm architecture and a decrease in viability of biofilm cell . Moreover, the hemolytic activity of S. aureus was reduced to 32.7% after treatment with subinhibitory concentration of the compound .
Biochemical Analysis
Biochemical Properties
(2R,3R)-Butane-2,3-diol interacts with a variety of enzymes and proteins. One such enzyme is 2,3-butanediol dehydrogenase (BDH), which plays a crucial role in the formation of this compound . This enzyme belongs to the zinc-containing medium-chain dehydrogenase/reductase family . It can catalyze the stereospecific oxidation of this compound and also reduce (3R/3S)-acetoin .
Cellular Effects
The effects of this compound on cells are not fully understood. It has been suggested that it may influence cell function by interacting with various cellular processes. For instance, it has been shown to decrease the intracellular ATP of Staphylococcus aureus cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme BDH. This enzyme can catalyze the stereospecific oxidation of this compound and also reduce (3R/3S)-acetoin . This suggests that this compound can influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the enzyme BDH, which interacts with this compound, exhibits a broad pH optimum between pH 9.5 to 11.5 for the oxidation of either this compound or meso-2,3-BD .
Metabolic Pathways
This compound is involved in the 2,3-butanediol metabolic pathway. The enzyme BDH plays a crucial role in this pathway, catalyzing the interconversion between acetoin and 2,3-butanediol .
Biological Activity
(2R,3R)-butane-2,3-diol, also known as (R,R)-2,3-butanediol, is a chiral organic compound with the molecular formula C₄H₁₀O₂. It is classified as a vicinal diol due to the presence of two hydroxyl groups on adjacent carbon atoms. This compound exists in three stereoisomeric forms: (2R,3R), (2S,3S), and meso-2,3-butanediol. The (2R,3R)-stereoisomer is particularly notable for its diverse biological activities and applications in various fields, including biochemistry and materials science.
Biological Synthesis and Sources
This compound is produced naturally by several microorganisms through fermentation processes. It has been identified in various natural sources such as cocoa butter and certain plants like Ruta graveolens . The compound's production by microbial fermentation highlights its potential as a biofuel due to its favorable combustion properties.
1. Microbial Metabolism
Research indicates that specific microbial strains can utilize this compound for growth. For instance, Pseudomonas putida KT2440 can use this compound as a sole carbon source . This metabolic versatility underscores the compound's importance in microbial ecology and biotechnology.
2. Plant Interaction
Recent studies have shown that this compound acts as a bacterial volatile compound that influences plant growth and defense mechanisms. For example, it has been demonstrated that this compound can induce systemic resistance in plants by modulating soil fungi and rhizosphere bacteria . In experiments involving Bacillus subtilis, the overexpression of 2,3-butanediol resulted in enhanced root colonization and inhibition of pathogenic bacteria such as Ralstonia solanacearum .
3. Antimicrobial Properties
The antimicrobial activity of this compound has been observed in various studies. Root exudates from plants treated with this compound exhibited selective antagonism against pathogenic microorganisms . This property suggests potential applications in agriculture as a natural pesticide or growth promoter.
Case Study 1: Induction of Plant Defenses
In a study examining the effects of this compound on pepper plants, it was found that treatment with this compound led to the expression of pathogenesis-related genes such as CaPR2, CaSAR8.2, and CaPAL. These genes are critical for plant defense against pathogens .
Case Study 2: Microbial Growth Utilization
A study focused on the metabolic pathways of Pseudomonas putida KT2440 revealed that this bacterium could effectively dehydrogenate this compound into acetoin through specific enzymes. This process is essential for utilizing the compound as a carbon source for growth .
Comparative Table of Stereoisomers
Stereoisomer | Biological Activity | Microbial Utilization | Antimicrobial Properties |
---|---|---|---|
This compound | Induces plant defense mechanisms | Utilized by Pseudomonas putida | Inhibits pathogenic bacteria |
(2S,3S)-Butane-2,3-diol | Limited studies; potential for similar effects | Not extensively studied | Variable effects reported |
Meso-Butane-2,3-diol | Less activity compared to (2R,3R) | Utilization not well characterized | Limited antimicrobial activity |
Scientific Research Applications
Pharmaceutical Applications
Chiral Building Block
(2R,3R)-Butane-2,3-diol serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its optical purity and stereochemistry make it ideal for asymmetric synthesis. It can be used to create complex molecules with specific stereochemical configurations that are essential in drug development .
Enzyme Catalysis
Research has demonstrated that this compound can be produced efficiently through enzyme-catalyzed reactions. For instance, a study on the enzyme (2R,3R)-2,3-butanediol dehydrogenase from Rhodococcus erythropolis highlighted its ability to produce optically pure this compound from diacetyl with high specificity . This enzymatic pathway is significant for producing pharmaceuticals that require high enantiomeric purity.
Industrial Applications
Plastic and Polymer Production
this compound is utilized as a precursor in the production of various plastics and polyurethanes. It can be polymerized to form polybutylene succinate (PBS), which is an environmentally friendly biodegradable plastic . Additionally, it is involved in the synthesis of polyurethane elastomers like Vulkollan when combined with isocyanates .
Biofuels and Energy Storage
Emerging research suggests that this compound could serve as a potential biofuel. It can be produced via fermentation processes using renewable resources such as sugarcane molasses or whey waste from dairy industries . The feasibility of using this compound as a rocket fuel on Mars has also been proposed due to its potential for in-situ resource utilization .
Biochemical Applications
Metabolic Pathways
this compound is an endogenous metabolite found in various organisms and plays a role in metabolic pathways. It is produced naturally during fermentation processes by microorganisms such as Lactococcus lactis, which can be engineered to enhance production yields . Its presence in cocoa butter and sweet corn highlights its significance in food chemistry as well .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for use in food preservation and safety applications .
Case Studies
Study Title | Findings | Applications |
---|---|---|
Synthesis of (3R)-acetoin and 2,3-butanediol isomers by Lactococcus lactis | Efficient production of this compound from whey waste | Sustainable bioprocessing for pharmaceuticals |
Characterization of (2R,3R)-butanediol dehydrogenase from Rhodococcus erythropolis | High catalytic efficiency for producing optically pure this compound | Chiral synthesis in drug development |
Potential use as biofuel | Feasibility of fermentation-derived this compound for energy applications | Renewable energy sources |
Q & A
Basic Research Questions
Q. How can enantiomeric purity of (2R,3R)-butane-2,3-diol be determined experimentally?
To assess enantiomeric purity, employ 13C NMR with chiral derivatization . Cyclocondensation with ketones (e.g., acetophenone) forms cyclic ketals, producing distinct diastereomeric signals for (2R,3R)- and (2S,3S)-isomers. Integration of these signals quantifies enantiomeric excess (ee) . For validation, compare results with polarimetry or chiral HPLC, ensuring solvent systems (e.g., DMSO or PEG300) do not interfere with analysis .
Q. What synthetic strategies improve regioselectivity in this compound derivatives?
Regioselective synthesis leverages steric and electronic control. For example, methoxylation of (2R,3R)-1,1,4,4-tetraphenylbutanetetraol with methanol and inorganic bases (e.g., NaOH) achieves >90% regioselectivity for 1,4-dimethoxy derivatives . Optimize reaction temperature (60–80°C) and base strength to suppress side reactions. Monitor progress via TLC or in situ FTIR for hydroxyl group conversion .
Q. How does solvent choice impact solubility and stability in biological assays?
Solubility varies significantly with solvent composition:
Advanced Research Questions
Q. What computational methods model reaction mechanisms involving this compound?
Density Functional Theory (DFT) simulations (M06/6-311+G(d,p)) in solvent models (e.g., acetone) predict transition states and regioselectivity in dihydroxylation reactions. For osmylation pathways, analyze Os(VI) intermediates’ ligand exchange kinetics (H2O, NMM) to optimize catalytic cycles . Validate simulations with kinetic isotope effects (KIEs) and isotopic labeling experiments .
Q. How does this compound function as a chiral auxiliary in asymmetric catalysis?
Its C2 symmetry and vicinal diol structure enable chelation with metal catalysts (e.g., Ti(OiPr)4), enhancing enantioselectivity in aldol reactions. For example, in Mukaiyama aldol reactions, the diol forms a six-membered transition state, directing facial selectivity (>90% ee) . Post-reaction, cleave the auxiliary via acid hydrolysis (0.1 M HCl, 40°C) without racemization .
Q. What metabolic roles does this compound play in microbial systems?
In Saccharomyces cerevisiae, it acts as a redox sink, balancing NAD+/NADH during anaerobic fermentation. Quantify extracellular levels via GC-MS with derivatization (BSTFA) or enzymatic assays (diol dehydrogenase-coupled NADH detection) . In Bacillus spp., it enhances stress tolerance; knockout bdhA (butanediol dehydrogenase) to study osmotic stress responses .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported LogP values for this compound?
LogP values range from -1.0 to -0.3 due to measurement methods:
- Experimental : Shake-flask (water/octanol) yields -0.99 .
- Computational : Open Babel predicts -0.3 . Address inconsistencies by standardizing pH (6.8) and temperature (25°C). Use ion-suppression HPLC for polar metabolites to avoid partitioning artifacts .
Q. Experimental Design Guidelines
Q. How to design a stability study for this compound in long-term storage?
- Conditions : Test -20°C (powder) vs. -80°C (DMSO stock).
- Analysis : Monthly HPLC-ELSD (C18 column, 0.1% TFA/ACN) for degradation products (e.g., butanone).
- Result : Powder remains stable >2 years at -20°C; DMSO stocks degrade by 5% after 6 months .
Q. What in vivo models are suitable for studying its endogenous metabolic effects?
Use Sprague-Dawley rats (oral administration, 100 mg/kg):
- Sampling : Collect serum at 0, 1, 3, 6, 12h.
- Analysis : LC-MS/MS (MRM transition m/z 90→72) for pharmacokinetics.
- Outcome : Peak plasma concentration (Cmax) at 2h; correlates with LH/progesterone elevation .
Q. Methodological Pitfalls
Q. Why do crystallization attempts fail for this compound in aqueous solutions?
The compound’s low melting point (16°C) and hygroscopic nature impede crystallization. For X-ray diffraction, grow crystals in anisole/hexane at -30°C. Alternatively, derivatize with 4-nitrobenzoyl chloride to form stable diesters .
Properties
IUPAC Name |
(2R,3R)-butane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026532, DTXSID801031371 | |
Record name | rel-(2R,3R)-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | (2R,3R)-2,3-Butanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
77.00 to 78.00 °C. @ 10.00 mm Hg | |
Record name | (2R,3R)-2,3-Butanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24347-58-8, 6982-25-8 | |
Record name | (2R,3R)-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24347-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Butanediol, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Butanediol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024347588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(2R,3R)-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R)-(-)-butane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-BUTANEDIOL, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6510BGK6C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-BUTANEDIOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR02B2286A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (2R,3R)-2,3-Butanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
19.7 °C | |
Record name | (2R,3R)-2,3-Butanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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